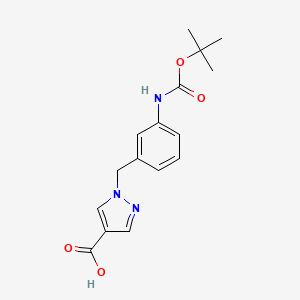
1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a carboxylic acid group and a benzyl group that is further substituted with a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors for better control over reaction conditions and yields. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can form hydrogen bonds or ionic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Tert-butoxycarbonyl)amino)methylbenzoic acid
- 4-((Tert-butoxycarbonyl)amino)methylbenzoic acid
- 2-((Tert-butoxycarbonyl)amino)methylbenzoic acid
Uniqueness
1-(3-((Tert-butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a pyrazole ring and a tert-butoxycarbonyl-protected amino group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C16H19N3O4 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
1-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-13-6-4-5-11(7-13)9-19-10-12(8-17-19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21) |
Clave InChI |
VWVHBBRIXAANJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)
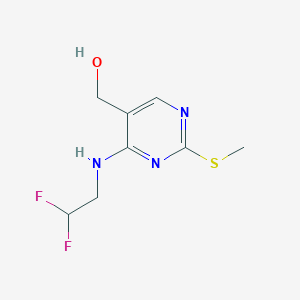
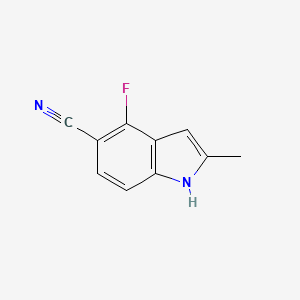
![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)


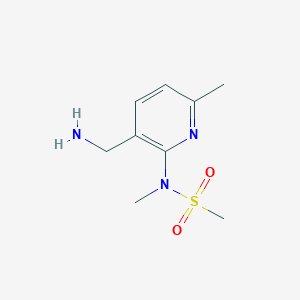
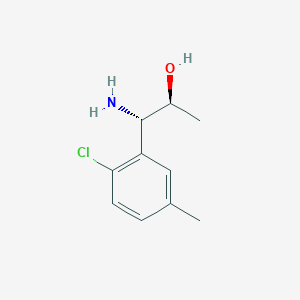
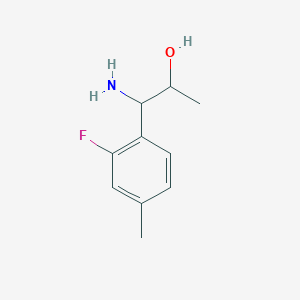
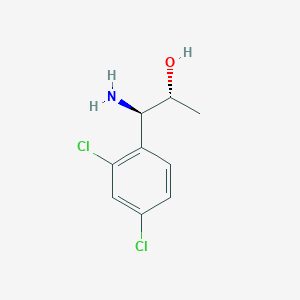
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
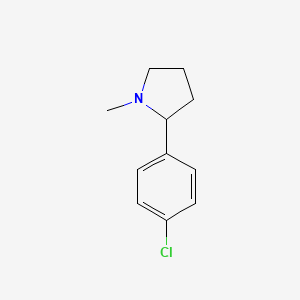
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)

